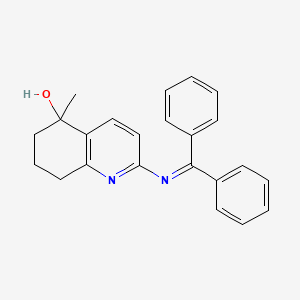
2-((Diphenylmethylene)amino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol
Cat. No. B8461633
M. Wt: 342.4 g/mol
InChI Key: DLVNQOCEOHFIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216173B2
Procedure details


To a solution of 2-(diphenylmethyleneamino)-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol (180 mg, 0.526 mmol) in THF (20 ml) was added aqueous hydrochloric acid (2.0 M, 1.00 ml, 2.0 mmol). After 20 minutes, the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL. The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×15 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient) to yield 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol. MS ESI calc'd. for C10H15N2O [M+H]+ 179. found 179. 1H NMR (500 MHz, CDCl3) δ 7.64 (d, J=8.5 Hz, 1H), 6.38 (d, J=8.5 Hz, 1H), 4.42 (s, 2H), 2.80-2.63 (m, 2H), 2.02-1.75 (m, 5H), 1.50 (s, 3H).
Quantity
180 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C1(C(=[N:14][C:15]2[CH:24]=[CH:23][C:22]3[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=3[N:16]=2)C2C=CC=CC=2)C=CC=CC=1.Cl>C1COCC1>[NH2:14][C:15]1[CH:24]=[CH:23][C:22]2[C:21]([CH3:26])([OH:25])[CH2:20][CH2:19][CH2:18][C:17]=2[N:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=NC=2CCCC(C2C=C1)(O)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was partially concentrated under reduced pressure to a volume of approximately 2 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with ethyl acetate (30 mL), saturated aqueous sodium bicarbonate solution (15 mL), saturated aqueous sodium carbonate (10 mL), and brine (15 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel (0.5-10% methanol/dichloromethane linear gradient)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=2CCCC(C2C=C1)(O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
